molecular formula C16H22N2O3 B7080482 N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide

N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide

Cat. No.: B7080482
M. Wt: 290.36 g/mol
InChI Key: QZJJWJZWKDJGIK-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyanoethyl group, a furan ring, and an oxolane ring

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12(2)15-14(6-10-21-15)16(19)18(8-4-7-17)11-13-5-3-9-20-13/h3,5,9,12,14-15H,4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJJWJZWKDJGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CCO1)C(=O)N(CCC#N)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a cyanoethylating agent.

    Formation of the Oxolane Ring: The oxolane ring is typically formed through a cyclization reaction involving a suitable precursor.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidized Derivatives: Products with oxidized furan rings.

    Reduced Derivatives: Amino derivatives from the reduction of the cyano group.

    Substituted Derivatives: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features allow for the design of analogs with improved pharmacological properties.

Industry

In the materials science industry, this compound is investigated for its potential use in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the furan and oxolane rings can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxamide: Unique due to its combination of cyanoethyl, furan, and oxolane groups.

    N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-(2-cyanoethyl)-N-(furan-2-ylmethyl)-2-propan-2-yloxolane-3-carboxylate: Another analog with slight variations in the functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

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